![molecular formula C13H16BrFN2O B14902158 1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)
1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H16BrFN2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at 0°C, followed by warming to ambient temperature and stirring for an additional 14 hours. The product is then extracted with ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The exact mechanism of action of 1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and signal transduction processes. Further research is needed to elucidate the detailed mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-2-fluorobenzyl)piperidine
- 1-(4-Bromo-2-fluorobenzyl)piperazine
- 4-Bromo-N-Cbz-piperidine
Uniqueness
1-(4-Bromo-2-fluorobenzyl)piperidine-4-carboxamide is unique due to the presence of both bromine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H16BrFN2O |
|---|---|
Poids moléculaire |
315.18 g/mol |
Nom IUPAC |
1-[(4-bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16BrFN2O/c14-11-2-1-10(12(15)7-11)8-17-5-3-9(4-6-17)13(16)18/h1-2,7,9H,3-6,8H2,(H2,16,18) |
Clé InChI |
UOVFMTFHOTYZEC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)CC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)
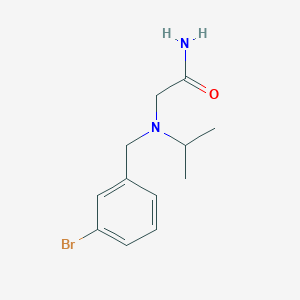

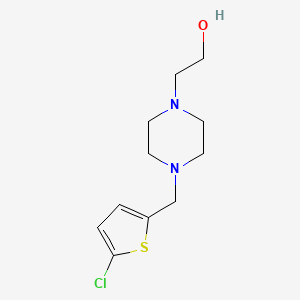


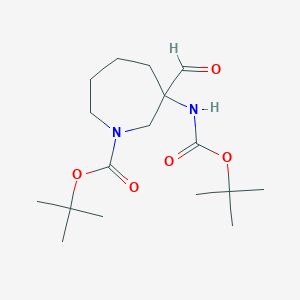
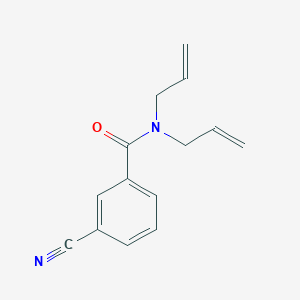
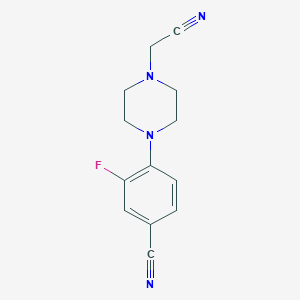
![3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902152.png)


![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
